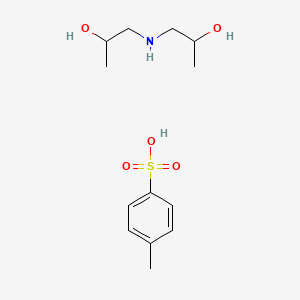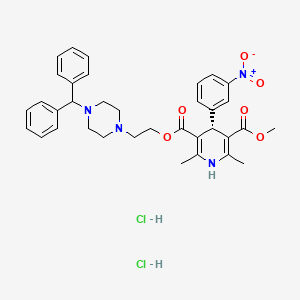![molecular formula C20H18I2O4 B589391 Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone CAS No. 1391054-75-3](/img/structure/B589391.png)
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone is a biochemical compound used primarily in proteomics research. It has the molecular formula C20H18I2O4 and a molecular weight of 576.16 . This compound is a derivative of Amiodarone, a well-known antiarrhythmic medication used to treat and prevent various types of irregular heartbeats.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves several steps, starting from the basic structure of Amiodarone. The process typically includes the introduction of the diethylaminoethyl group and the methoxy group to the Amiodarone molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The process is optimized to minimize waste and ensure the safety of the production environment.
化学反応の分析
Types of Reactions
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products. Substitution reactions typically produce compounds with different functional groups attached to the original molecule.
科学的研究の応用
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves its interaction with specific molecular targets and pathways. As a derivative of Amiodarone, it likely affects ion channels in the heart, leading to its antiarrhythmic effects. The compound may also interact with other cellular components, influencing various biological processes.
類似化合物との比較
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone can be compared with other similar compounds, such as:
Amiodarone: The parent compound, known for its antiarrhythmic properties.
Dronedarone: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Sotalol: Another antiarrhythmic agent with a different mechanism of action.
特性
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPEABHAAFBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18I2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)



![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/new.no-structure.jpg)


![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)

